N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide is a useful research compound. Its molecular formula is C24H21N5O6 and its molecular weight is 475.461. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen Bonding in Anticonvulsant Enaminones
Hydrogen bonding plays a critical role in the structure and function of a range of anticonvulsant enaminones, showcasing the importance of structural conformation in pharmacological activity. This is exemplified by compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, among others, where intramolecular hydrogen bonding contributes to their bioactivity. The study of these compounds provides insights into designing drugs with enhanced efficacy and stability through the optimization of hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).
Tuberculostatic Activity of Oxadiazole Derivatives
Oxadiazole derivatives exhibit significant tuberculostatic activity, highlighting the potential of these compounds in the treatment of tuberculosis. The synthesis and biological evaluation of various oxadiazole compounds, such as 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, demonstrate their efficacy in inhibiting Mycobacterium tuberculosis, with minimal inhibitory concentrations ranging from 25 to 100 mg/ml. This research underscores the therapeutic potential of oxadiazole derivatives in addressing tuberculosis and possibly other bacterial infections (Foks et al., 2004).
Synthesis of Bicyclic Systems Containing 1,2,4-Oxadiazole Ring
The synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring demonstrates the versatility of oxadiazole derivatives in creating pharmacologically active compounds. Through a one-pot condensation process, compounds such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones are synthesized, offering a promising scaffold for developing new therapeutic agents. The predicted biological activity of these compounds, based on PASS prediction, opens avenues for their potential application in various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).
Antiepileptic Activity of Limonene and Citral Based Oxadiazoles
The exploration of limonene and citral based 1,3,4-oxadiazoles for antiepileptic activity reveals the potential of naturally derived compounds in enhancing anticonvulsant properties. These compounds, synthesized to match the structural requirements for anticonvulsant activity, have shown promising results in preclinical models, underscoring the value of integrating natural product chemistry with medicinal chemistry for drug development (Rajak et al., 2013).
Propriétés
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O6/c1-33-18-6-3-16(4-7-18)26-23(31)15-2-9-21-27-29(24(32)28(21)13-15)14-22(30)25-17-5-8-19-20(12-17)35-11-10-34-19/h2-9,12-13H,10-11,14H2,1H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIZZAMMCVCZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.